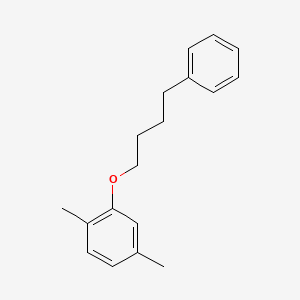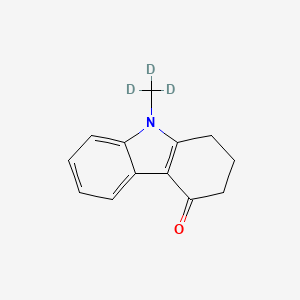![molecular formula C26H43NaO9 B584457 4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity CAS No. 116182-43-5](/img/structure/B584457.png)
4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
Research into derivatives of 4H-furo[2,3-c]pyranyl structures, including those related to mupirocin sodium impurity, has demonstrated significant antimicrobial activity. For instance, compounds synthesized from furo[3,2-c] benzopyran, through various chemical reactions, have shown good antimicrobial activity against a range of microorganisms. This highlights the potential of these compounds in the development of new antimicrobial agents (Mulwad & Hegde, 2009).
Biosynthesis Pathways
Studies on Pseudomonas fluorescens, the bacterium responsible for producing mupirocin, reveal the complexity of its biosynthesis involving parallel pathways. These investigations provide insights into the biosynthetic pathway of mupirocin, identifying major and minor pathways and isolating novel metabolites. Understanding these pathways is crucial for biotechnological applications, including the engineering of microbes for the production of mupirocin and its impurities with specific antimicrobial properties (Gao et al., 2014).
Innovative Synthesis Methods
Research has also focused on innovative synthesis methods for creating furopyranopyrandione derivatives. Such methods, involving the use of cerium(IV) ammonium nitrate (CAN) for furan ring formation, open new avenues for producing complex compounds that could have applications in pharmaceuticals and material science (Kobayashi et al., 2003).
Antifungal and Antibacterial Activity
Further research on furo[2,3-c]pyrazole derivatives demonstrates their potent antifungal and antibacterial activities. Such studies indicate the potential of these compounds in developing new treatments against resistant bacterial and fungal strains, contributing to the ongoing search for novel antimicrobial agents (Bondock, Khalifa, & Fadda, 2011).
Drug Delivery Systems
The research into drug delivery systems, like mupirocin-loaded alginate microspheres, underscores the relevance of such impurities in enhancing the effectiveness of antibiotic treatments. By providing a controlled release mechanism, these systems aim to improve the bioavailability and efficacy of antibiotics, including mupirocin and potentially its impurities (Shanmugam, 2016).
Eigenschaften
IUPAC Name |
sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.C7H7O2.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;1-3-8-5-7-6(1)2-4-9-7;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);2H,1,3-4H2;/q;-1;+1/b16-13+;;/t17?,18?,19-,20?,21-,24+,25-,26?;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPCRVOSWPAPM-QCTIKSEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1[C@@H](O1)C[C@H]2COC([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NaO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)






